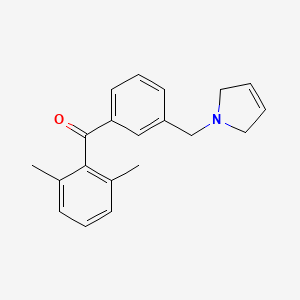

(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,6-dimethylphenyl)methanone

Description

Properties

IUPAC Name |

[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2,6-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO/c1-15-7-5-8-16(2)19(15)20(22)18-10-6-9-17(13-18)14-21-11-3-4-12-21/h3-10,13H,11-12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWUVQJCZECFPHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC(=C2)CN3CC=CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643487 | |

| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2,6-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-22-2 | |

| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2,6-dimethylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation Approach

-

- 3-(pyrrolinomethyl)benzene derivative (bearing the 2,5-dihydro-1H-pyrrole moiety)

- 2,6-dimethylbenzoyl chloride or 2,6-dimethylbenzoyl precursor

-

- Lewis acid catalyst such as aluminum chloride (AlCl3) or titanium tetrachloride (TiCl4)

- Anhydrous solvents like dichloromethane or chloroform

- Low temperature control (e.g., 0–15 °C) to avoid side reactions

-

- The 2,6-dimethylbenzoyl chloride is reacted with the aromatic pyrrolinomethyl derivative in the presence of the Lewis acid catalyst.

- The reaction mixture is stirred under controlled temperature to facilitate electrophilic aromatic substitution, forming the ketone linkage.

- Workup involves quenching with water, extraction with organic solvents, and purification by recrystallization or chromatography.

Notes :

Coupling via Carbonyl Formation Using Acid Derivatives

-

- 3-(pyrrolinomethyl)phenyl derivative

- 2,6-dimethylbenzoic acid or its activated derivatives (e.g., acid chloride, anhydride)

-

- Coupling agents such as thionyl chloride (SOCl2) to convert acid to acid chloride

- Base such as triethylamine to neutralize generated HCl

- Solvents like dichloromethane or acetone

-

- Convert 2,6-dimethylbenzoic acid to its acid chloride using SOCl2.

- React acid chloride with the 3-(pyrrolinomethyl)phenyl compound in the presence of a base.

- Stir under inert atmosphere at low temperature.

- Purify the product by standard organic extraction and chromatographic techniques.

-

- This method allows precise control of reaction stoichiometry.

- Avoids harsh Lewis acids that might affect the pyrrole ring.

Reductive Aminomethylation Followed by Ketone Formation

Concept :

- First, attach the pyrrolidine ring via reductive amination to a benzaldehyde derivative.

- Then, introduce the ketone function via oxidation or acylation.

-

- React 3-formylphenyl ketone precursor with pyrrolidine under reductive amination conditions (e.g., sodium triacetoxyborohydride).

- Subsequent acylation or oxidation steps form the ketone bridge to the 2,6-dimethylphenyl group.

Notes :

- This route is more stepwise and may be used when direct acylation is challenging.

- Requires careful purification at each step.

Research Findings and Data Summary

| Preparation Method | Key Reagents | Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 2,6-dimethylbenzoyl chloride, AlCl3 or TiCl4 | Anhydrous solvent, 0–15 °C | Direct ketone formation, scalable | Possible pyrrole ring sensitivity |

| Coupling via Acid Chloride | 2,6-dimethylbenzoic acid, SOCl2, triethylamine | Inert atmosphere, low temperature | Mild conditions, selective | Requires acid chloride preparation |

| Reductive Aminomethylation + Acylation | Pyrrolidine, benzaldehyde derivative, reducing agent | Stepwise, controlled conditions | Flexible, modular synthesis | Multi-step, purification needed |

Analytical and Purification Notes

- Reaction monitoring typically employs thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

- Structural confirmation is done by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

- Purification often requires column chromatography using silica gel or recrystallization from suitable solvents.

Chemical Reactions Analysis

Types of Reactions

(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,6-dimethylphenyl)methanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,6-dimethylphenyl)methanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,6-dimethylphenyl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with agrochemicals and heterocyclic derivatives. Below is a comparative analysis:

Table 1: Structural and Functional Group Comparison

Key Observations :

Shared 2,6-Dimethylphenyl Motif : Both the target compound and metalaxyl incorporate a 2,6-dimethylphenyl group, which is associated with enhanced lipophilicity and bioactivity in agrochemicals .

Functional Group Differences: The target compound’s methanone group contrasts with metalaxyl’s ester and mepronil’s amide. These groups influence polarity, metabolic stability, and target binding. The 2,5-dihydro-1H-pyrrol (a partially unsaturated five-membered ring) in the target compound may confer distinct electronic properties compared to fully aromatic or saturated heterocycles in analogs .

Biological Activity

The compound (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,6-dimethylphenyl)methanone , also known by its CAS number 898790-22-2, is a complex organic molecule notable for its structural features, which include a pyrrole moiety and a ketone functional group. This article explores its biological activity, potential applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

It features:

- A 2,5-dihydro-1H-pyrrole ring.

- A ketone functional group.

- Phenyl groups that contribute to its reactivity and biological interactions.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C20H21NO |

| Molecular Weight | 291.39 g/mol |

| CAS Number | 898790-22-2 |

Pharmacological Potential

Compounds containing pyrrole rings often exhibit diverse pharmacological activities. The presence of the pyrrole moiety in this compound suggests potential applications in various therapeutic areas, including:

- Anticancer Activity : Similar compounds have shown efficacy against various cancer cell lines, potentially due to their ability to interfere with cellular proliferation pathways.

- Neuroprotective Effects : Research indicates that pyrrole derivatives may protect against neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress.

Empirical Studies

Research has indicated that derivatives of pyrrole can demonstrate significant biological activities. For instance, studies on related compounds have shown:

- Inhibition of Cancer Cell Growth : Certain analogs have been tested for their ability to inhibit the growth of cancer cell lines, with IC50 values indicating effective concentrations for antiproliferative activity.

Table 2: Comparative Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (µM) |

|---|---|---|

| Pyrrole Derivative A | Anticancer | 4.4 |

| Pyrrole Derivative B | Neuroprotective | 3.2 |

| Pyrrole Derivative C | Antimicrobial | 6.0 |

Case Studies

- Anticancer Research : A study evaluated the anticancer properties of a series of pyrrole derivatives similar to (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,6-dimethylphenyl)methanone. The findings suggested that modifications to the phenyl groups significantly enhanced cytotoxic effects against human cancer cell lines such as HT29 and Jurkat cells .

- Neuroprotection : In animal models, compounds with similar structures were tested for neuroprotective effects against neurotoxic agents like MPTP. These studies indicated that certain pyrrole derivatives could significantly reduce neurodegeneration markers .

The biological activity of (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,6-dimethylphenyl)methanone may be attributed to several mechanisms:

- Receptor Modulation : The compound may interact with various receptors involved in cell signaling pathways.

- Enzyme Inhibition : It may inhibit specific enzymes that are crucial for tumor growth or neurodegeneration.

Interaction Studies

Understanding how this compound interacts with biological targets is essential for elucidating its pharmacological potential. Preliminary studies suggest that the ketone functional group may facilitate binding to target proteins or enzymes, enhancing its biological efficacy.

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC.

- Optimize solvent polarity and temperature for crystallization.

Basic: How can spectroscopic techniques characterize this compound?

Answer:

Characterization should integrate multiple spectroscopic methods:

- ¹H/¹³C-NMR : Identify substituent environments. For example, pyrrole protons typically resonate at δ 5–7 ppm, while aromatic methyl groups appear near δ 2.2 ppm (as seen in for related structures) .

- IR Spectroscopy : Detect carbonyl (C=O) stretches (~1685 cm⁻¹) and pyrrole ring vibrations (~1600 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm molecular weight (291.39 g/mol, per ) via ESI-MS or HRMS .

Example NMR Data (Adapted from ):

| Proton Environment | δ (ppm) |

|---|---|

| Aromatic CH₃ (2,6-dimethyl) | ~2.2 |

| Dihydro-pyrrole CH₂ | ~4.7 |

| Aromatic protons | 6.5–7.5 |

Advanced: How to resolve contradictions in spectral data during characterization?

Answer:

Contradictions (e.g., unexpected peaks in NMR or IR) may arise from impurities, tautomerism, or solvent effects. Mitigation strategies include:

Purity Validation : Use HPLC with UV detection (≥95% purity threshold) to rule out impurities .

Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software).

Variable Temperature NMR : Probe dynamic processes (e.g., ring-flipping in dihydro-pyrrole) that may obscure signals .

Case Study : In , discrepancies in ¹³C-NMR assignments were resolved by correlating DEPT-135 spectra with coupling constants .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic reactions?

Answer:

DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces (EPS), identifying electrophilic sites (e.g., carbonyl carbon).

Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict susceptibility to nucleophilic attack.

Solvent Effects : Use PCM models to simulate reaction environments (e.g., DMF or THF) and their impact on transition states.

Note : highlights the role of electron-withdrawing groups (e.g., trifluoromethoxy) in modulating reactivity, a principle applicable to designing derivatives of this compound .

Basic: What safety protocols are recommended for handling this compound?

Answer:

While specific toxicity data are unavailable ( lacks hazard information), general precautions for aromatic ketones and pyrrole derivatives include:

PPE : Wear nitrile gloves, lab coats, and safety goggles.

Ventilation : Use fume hoods to avoid inhalation of vapors (critical during synthesis steps involving volatile solvents).

First Aid : If exposed, rinse skin/eyes with water for 15 minutes and consult a physician immediately (as advised in for structurally related compounds) .

Advanced: How to design experiments to study the compound’s stability under varying pH conditions?

Answer:

pH-Rate Profiling : Prepare buffer solutions (pH 1–13) and incubate the compound at 25°C and 40°C.

Kinetic Monitoring : Use UV-Vis spectroscopy to track degradation (e.g., loss of carbonyl absorbance at ~270 nm).

Degradation Product Analysis : Employ LC-MS to identify hydrolysis byproducts (e.g., cleavage of the pyrrole-methyl bond).

Design Note : ’s reflux conditions (aqueous, 1 hour) suggest hydrolytic stability under neutral-to-acidic conditions, but systematic studies are needed .

Advanced: How to address low yields in the final purification step?

Answer:

Solvent Screening : Test solvents with varying polarities (e.g., hexane/ethyl acetate gradients) for crystallization.

Additive Engineering : Introduce co-solvents (e.g., DMSO) to improve solubility.

Chromatography : Use flash column chromatography (silica gel, 20–30% EtOAc in hexane) for challenging separations.

Example : achieved 69% yield for a related compound via methanol crystallization, emphasizing solvent choice’s critical role .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.